molecular formula C16H18N4O2S B2792764 2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide CAS No. 2034313-17-0

2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide

Cat. No. B2792764
CAS RN: 2034313-17-0
M. Wt: 330.41
InChI Key: PEEAUGLIKKVIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom, and it’s often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The structure likely involves sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the pyrrolidine ring could lead to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions depending on the functional groups present and the reaction conditions. For instance, pyrrolidine-2-one derivatives can be synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Thiazoles in Biological Activities

Thiazoles, like the one present in the compound, have been observed to have diverse biological activities . For instance, the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity .

Anti-fibrosis Activity

Some compounds similar to the target compound displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Use in Chemical Analysis

The compound can be used for the determination of ferrous and cyanide compounds .

Use in Synthesis of Blue Luminescent Molecules

The compound can be used as a starting material in the synthesis of blue luminescent molecules with a quantum yield of 43% and an excitation of 450 nm .

Future Directions

The compound could potentially be used in drug discovery, given the prevalence of pyrrolidine and pyridine scaffolds in medicinal chemistry . Future research could explore its biological activity and potential applications in more detail.

properties

IUPAC Name

2,4-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-15(23-11(2)19-10)16(22)18-9-12-5-6-17-13(8-12)20-7-3-4-14(20)21/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEAUGLIKKVIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.